C.I. Basic Blue 3
Overview
Description
Synthesis Analysis
The synthesis of C.I. Basic Blue 3 involves photooxidative decolorization techniques using potassium peroxydisulfate under UV light, showcasing the dye's reactivity and the role of specific conditions in its synthesis process (Khataee & Mirzajani, 2010). Another study highlighted the photocatalytic decolorization on immobilized titanium dioxide nanoparticles, presenting an innovative approach to its synthesis (Khataee, Fathinia, & Aber, 2011).
Molecular Structure Analysis
Detailed molecular structure analysis reveals insights into the dye's interactions and stability under various conditions. For instance, the involvement of heteropoly blue types in charge-transfer complexes indicates the dye's structural flexibility and potential for varied applications (Zhou et al., 1999).
Chemical Reactions and Properties
C.I. Basic Blue 3 exhibits distinct chemical reactions, such as its interaction with peroxydisulfate and UV light, leading to decolorization. This reactivity is crucial for understanding its degradation and recyclability (Khataee & Mirzajani, 2010). The adsorption behavior on various sorbents also underscores its chemical properties, demonstrating its removal efficiency from aqueous solutions and wastewaters (Wawrzkiewicz, 2013).
Physical Properties Analysis
The photophysical properties of C.I. Basic Blue 3, such as luminescence upon UV irradiation, are significant for its application in various domains, including lighting and display technologies. Studies on phosphors indicate the potential for creating materials with desired emission properties (Zhong et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties of C.I. Basic Blue 3, including its reactivity and interaction with other substances, is vital for its application and environmental impact. The dye's behavior in photocatalytic processes and its adsorption on various materials highlight its chemical versatility and the factors influencing its stability and degradation (Khataee, Fathinia, Aber, & Zarei, 2010).
Scientific Research Applications
Photocatalytic Degradation
C.I. Basic Blue 3 (BB3) can be effectively degraded using photocatalytic processes. TiO2 nanoparticles under UV light irradiation have been used for this purpose, with degradation monitored through techniques like total organic carbon decrease and changes in UV-vis and FT-IR spectra (Khataee, Fathinia, Aber & Zarei, 2010).
UV/Peroxydisulfate Oxidation
BB3's photooxidative decolorization has been enhanced by adding potassium peroxydisulfate and using a UV-C lamp, demonstrating the potential for efficient dye removal in wastewater treatment (Khataee & Mirzajani, 2010).
Adsorption Studies
BB3 has been removed from aqueous solutions using a cyclodextrin polymer. The study focused on the effects of contact time and initial dye concentration, providing insights into efficient dye removal strategies (Crini, 2008).
Effect of Alkali on Dyes
The action of alkali on BB3 and other thiazine dyes was studied using UV/visible spectroscopy, chromatography, and mass spectrometry. The research provided insights into the chemical behavior of these dyes under different conditions (Mills, Hazafy, Parkinson, Tuttle & Hutchings, 2011).
Photoelectro-Fenton Processes
The decolorization of BB3 using photoelectro-Fenton processes with carbon nanotube-polytetrafluoroethylene electrodes was explored, demonstrating effective color removal from dye solutions (Khataee, Zarei & Khataee, 2011).
EPR Study of Dye Transformations
Electron paramagnetic resonance (EPR) spectroscopy was used to study the photochemical transformations of BB3 and other triarylmethane dyes, revealing the formation of reactive radical species upon irradiation (Brezová, Pigošová, Havlínová, Dvoranová & Ďurovič, 2004).
Kinetic and Equilibrium Studies
BB3's removal using adsorption methods was studied, focusing on kinetic and equilibrium aspects, and the results suggested that adsorption followed a pseudo-second order equation (Khataee, Fathinia & Aber, 2011).
properties
IUPAC Name |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N3O.ClH/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURGIPVDZKDLIX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
47367-75-9 (Parent) | |
Record name | C.I. Basic Blue 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033203826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30873926 | |
Record name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Basic Blue 3 | |
CAS RN |
33203-82-6, 55840-82-9, 6703-67-9 | |
Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. Basic Blue 3 | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium, chloride | |
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Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |
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Record name | C.I. Basic Blue 3 | |
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Record name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | |
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Record name | 3,7-bis(diethylamino)phenoxazin-5-ium chloride | |
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Record name | C.I. Basic Blue 3 | |
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Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |
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Record name | BASIC BLUE 3 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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